molecular formula C24H49N5O4 B12600085 L-Lysyl-N~2~-(12-aminododecanoyl)-L-lysine CAS No. 882172-07-8

L-Lysyl-N~2~-(12-aminododecanoyl)-L-lysine

Cat. No.: B12600085
CAS No.: 882172-07-8
M. Wt: 471.7 g/mol
InChI Key: UVPFYPGJXUAKNR-SFTDATJTSA-N
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Description

L-Lysyl-N~2~-(12-aminododecanoyl)-L-lysine is a synthetic peptide compound It is composed of two lysine residues linked by a 12-aminododecanoyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-N~2~-(12-aminododecanoyl)-L-lysine typically involves the following steps:

    Protection of Amino Groups: The amino groups of lysine are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).

    Coupling Reaction: The protected lysine is then coupled with 12-aminododecanoic acid using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of protected lysine and 12-aminododecanoic acid are synthesized.

    Automated Peptide Synthesizers: Automated peptide synthesizers are used to couple the amino acids efficiently.

    Purification: The final product is purified using techniques such as HPLC (high-performance liquid chromatography) to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-N~2~-(12-aminododecanoyl)-L-lysine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino groups can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include:

    Oximes: Formed from oxidation of amino groups.

    Amines: Formed from reduction of the compound.

    Substituted Derivatives: Formed from substitution reactions.

Scientific Research Applications

L-Lysyl-N~2~-(12-aminododecanoyl)-L-lysine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Used in the development of novel materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of L-Lysyl-N~2~-(12-aminododecanoyl)-L-lysine involves:

    Molecular Targets: The compound interacts with specific proteins and enzymes in the body.

    Pathways Involved: It can modulate cellular signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    L-Lysyl-L-lysine: A simpler dipeptide with similar properties but lacking the 12-aminododecanoyl chain.

    L-Lysyl-N~2~-(6-aminocaproyl)-L-lysine: A compound with a shorter aminocaproyl chain instead of the 12-aminododecanoyl chain.

Uniqueness

L-Lysyl-N~2~-(12-aminododecanoyl)-L-lysine is unique due to its longer 12-aminododecanoyl chain, which imparts distinct chemical and biological properties. This makes it more versatile for various applications compared to its shorter-chain analogs.

Properties

CAS No.

882172-07-8

Molecular Formula

C24H49N5O4

Molecular Weight

471.7 g/mol

IUPAC Name

(2S)-6-amino-2-[12-aminododecanoyl-[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid

InChI

InChI=1S/C24H49N5O4/c25-17-11-7-5-3-1-2-4-6-8-16-22(30)29(21(24(32)33)15-10-13-19-27)23(31)20(28)14-9-12-18-26/h20-21H,1-19,25-28H2,(H,32,33)/t20-,21-/m0/s1

InChI Key

UVPFYPGJXUAKNR-SFTDATJTSA-N

Isomeric SMILES

C(CCCCCC(=O)N([C@@H](CCCCN)C(=O)O)C(=O)[C@H](CCCCN)N)CCCCCN

Canonical SMILES

C(CCCCCC(=O)N(C(CCCCN)C(=O)O)C(=O)C(CCCCN)N)CCCCCN

Origin of Product

United States

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